

Key synonyms for 4-Bromophenylacetonitrile like 4-bromobenzyl cyanide.

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Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

Cat. No.: B126402

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A Technical Guide to 4-Bromophenylacetonitrile and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on **4-Bromophenylacetonitrile**, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document provides a thorough overview of its chemical synonyms, quantitative properties, and detailed experimental protocols for its synthesis and derivatization.

Core Synonyms and Identification

4-Bromophenylacetonitrile is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS Number: 16532-79-9.^[1]

Synonym	Source
4-Bromobenzyl cyanide	Common Name[2][3][4][5][6]
2-(4-Bromophenyl)acetonitrile	IUPAC Name[2][3]
Benzeneacetonitrile, 4-bromo-	Chemical Abstracts Name[2][3]
p-Bromophenylacetonitrile	Common Abbreviation[2]
4-Bromobenzeneacetonitrile	Alternative Name[2]
p-Bromobenzyl cyanide	Common Abbreviation[2]
(4-bromophenyl)acetonitrile	Alternative Name[2]
ACETONITRILE, (p-BROMOPHENYL)-	Alternative Name[2]
NSC 84174	National Cancer Institute ID[2]

Quantitative Data Summary

A summary of the key quantitative data for **4-Bromophenylacetonitrile** is presented in the table below, offering a quick reference for its physical and chemical properties.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrN	[2][3]
Molecular Weight	196.04 g/mol	[2]
CAS Number	16532-79-9	[2][3]
Appearance	Off-white to white crystalline powder/solid	[3]
Melting Point	47-49 °C	[3][6]
Boiling Point	116-118°C at 3 mmHg	[7]
Flash Point	113 °C (closed cup)	[6]
Purity	>98.0% (GC)	[5]
Solubility	Soluble in methanol, chloroform, ethyl acetate	[3][8]
InChI Key	MFHFWRBXPQDZSA-UHFFFAOYSA-N	[2]
SMILES	<chem>Brc1ccc(CC#N)cc1</chem>	[6]

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of **4-Bromophenylacetonitrile** are crucial for its application in research and development. The following sections provide established experimental protocols.

Protocol 1: Synthesis of 4-Bromophenylacetonitrile from 4-Bromobenzyl Bromide

This protocol details a common method for the synthesis of **4-Bromophenylacetonitrile** via nucleophilic substitution.

Materials:

- 4-Bromobenzyl bromide

- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO) or Ethanol
- Ethyl acetate
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Chloroform

Procedure:

- In a round-bottom flask, dissolve potassium cyanide (4.5 mmol) in 15 ml of DMSO and heat the mixture to 90°C for 1 hour.[3]
- Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated solution. The mixture will turn dark red.[3]
- Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[3]
- After the reaction is complete, pour the mixture into 100 mL of distilled water.[3]
- Extract the aqueous layer with ethyl acetate (4 x 10 mL).[3]
- Combine the organic phases and dry over anhydrous sodium sulfate.[3]
- Filter the drying agent and concentrate the organic phase under reduced pressure.[3]
- Purify the crude product by silica gel column chromatography using a chloroform/hexane (9:1) eluent to obtain **4-bromophenylacetonitrile** as a white solid.[3]

Protocol 2: Oxidative Dimerization of 4-Bromophenylacetonitrile

This protocol describes the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a derivative of **4-Bromophenylacetonitrile**.

Materials:

- **4-Bromophenylacetonitrile**
- Sodium methoxide (NaOMe)
- Iodine (I₂)
- Anhydrous methanol
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

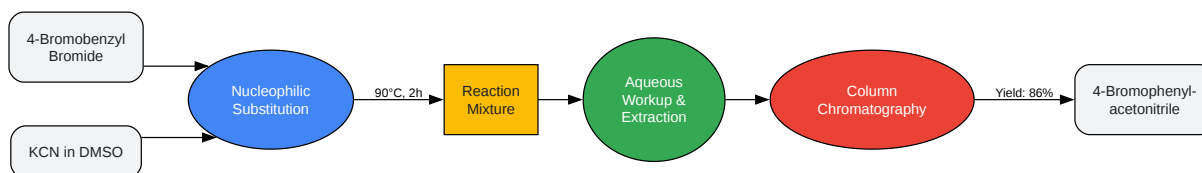
Procedure:

- In a dry round-bottom flask, dissolve **4-bromophenylacetonitrile** (1.0 eq) in anhydrous methanol under stirring.[\[2\]](#)
- Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature and stir for 15-20 minutes.[\[2\]](#)
- Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.[\[2\]](#)
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[\[2\]](#)

- Quench the reaction by adding 1 M HCl until the solution is acidic.[2]
- Remove the methanol under reduced pressure.[2]
- Add water to the residue and extract the product with diethyl ether (3 times).[2]
- Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate.[2]
- Filter and evaporate the solvent to obtain the crude product. Purify by recrystallization from a suitable solvent like ethanol/water.[2]

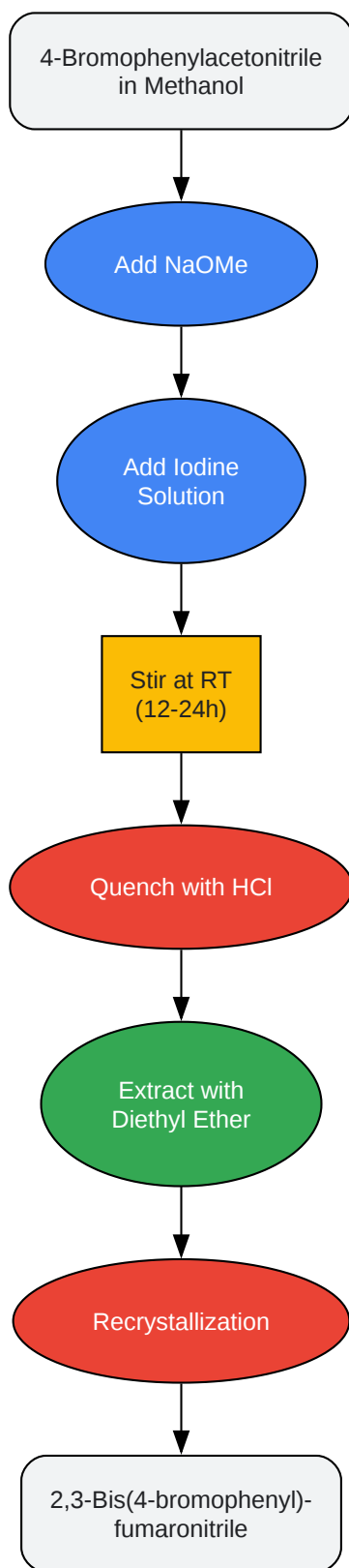
Visualized Workflows and Pathways

To further elucidate the chemical transformations and experimental setups, the following diagrams are provided in the DOT language for Graphviz.



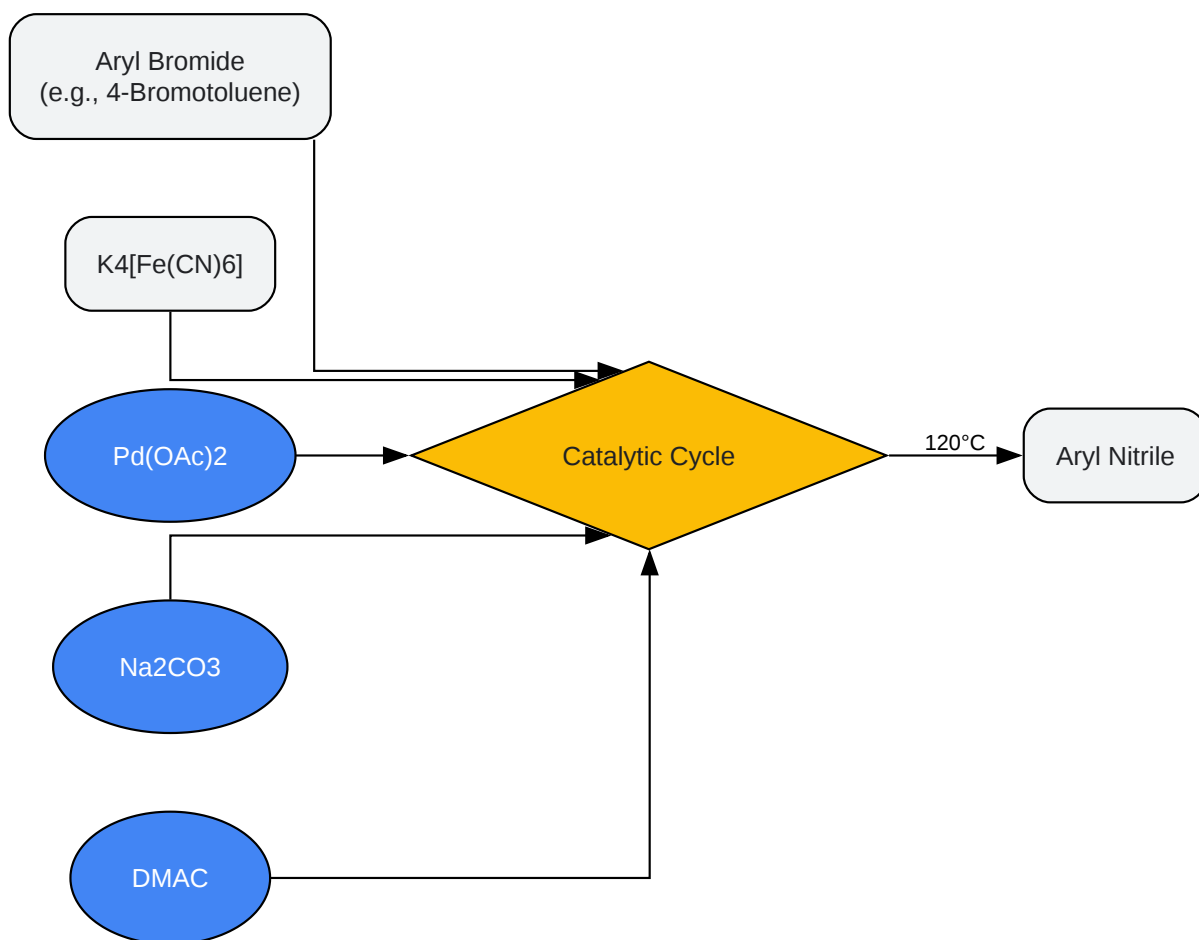
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Caption: Synthesis of **4-Bromophenylacetonitrile**.



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Caption: Oxidative Dimerization Workflow.



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Caption: Palladium-Catalyzed Cyanation of Aryl Bromides.

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